(Rac)-Plevitrexed

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

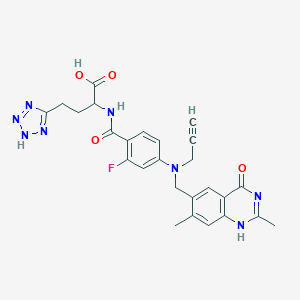

2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25FN8O4/c1-4-9-35(13-16-11-19-22(10-14(16)2)28-15(3)29-25(19)37)17-5-6-18(20(27)12-17)24(36)30-21(26(38)39)7-8-23-31-33-34-32-23/h1,5-6,10-12,21H,7-9,13H2,2-3H3,(H,30,36)(H,38,39)(H,28,29,37)(H,31,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJSCSAMMLUINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25FN8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870014 | |

| Record name | 2-(4-{[(2,7-Dimethyl-4-oxo-1,4-dihydroquinazolin-6-yl)methyl](prop-2-yn-1-yl)amino}-2-fluorobenzamido)-4-(2H-tetrazol-5-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153538-08-0 | |

| Record name | Plevitrexed, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153538080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PLEVITREXED, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N094EYQ29D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Rac)-Plevitrexed: A Technical Deep Dive into its Anti-Cancer Mechanism of Action

(Rac)-Plevitrexed (also known as ZD9331 and BGC9331) is a potent, third-generation, non-polyglutamatable quinazoline-based antifolate that acts as a specific and direct inhibitor of thymidylate synthase (TS).[1][2] Developed to overcome resistance mechanisms associated with polyglutamation, Plevitrexed has demonstrated significant anti-tumor activity in preclinical and clinical settings, particularly in cancers such as ovarian, pancreatic, and gastric cancer.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its molecular interactions, cellular transport, and the downstream consequences of its enzymatic inhibition.

Core Mechanism: Potent Inhibition of Thymidylate Synthase

The primary anti-cancer activity of this compound stems from its direct and potent inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[1] dTMP is an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), a necessary building block for DNA replication and repair. By inhibiting TS, Plevitrexed effectively depletes the intracellular pool of dTTP, leading to what is often termed "thymineless death." This disruption of DNA synthesis is particularly cytotoxic to rapidly proliferating cancer cells.

Plevitrexed is a highly potent inhibitor of TS, with a reported inhibition constant (Ki) of 0.44 nM .[3] Unlike earlier generations of antifolate TS inhibitors, such as raltitrexed, Plevitrexed does not require intracellular polyglutamation for its activity.[1] This is a key design feature intended to circumvent resistance mechanisms in tumors with reduced expression of folylpolyglutamate synthetase (FPGS).[1]

The inhibition of TS by Plevitrexed leads to a cascade of downstream cellular events. The immediate biochemical consequence is the accumulation of the TS substrate, deoxyuridine monophosphate (dUMP), and a corresponding depletion of the product, dTMP, and subsequently dTTP.[4][5] This imbalance in deoxynucleotide pools can lead to the misincorporation of uracil (B121893) into DNA, triggering DNA damage responses and ultimately apoptosis. The elevation of plasma deoxyuridine has been used as a pharmacodynamic marker of TS inhibition in clinical trials of Plevitrexed.[2][6]

Cellular Uptake and Transport

This compound enters cancer cells through two primary transport mechanisms:

-

The Reduced Folate Carrier (RFC): This is a ubiquitously expressed transporter responsible for the uptake of reduced folates.[1]

-

The Alpha-Folate Receptor (α-FR): This receptor is overexpressed in a variety of tumors, including ovarian cancer, and has a high affinity for folates and their analogs.[1][7]

The ability to utilize both transport systems may contribute to its broad range of anti-tumor activity.[1] Plevitrexed has been shown to inhibit the transport of [³H]-methotrexate into L1210 and W1L2 cells with a Ki of approximately 1 µM, indicating its interaction with the RFC.[3]

Intracellular Fate and Metabolism

A defining characteristic of Plevitrexed is its nature as a non-polyglutamatable antifolate.[1][3][8] Polyglutamation, the addition of glutamate (B1630785) residues to folate analogs, is a mechanism that traps these drugs intracellularly and can increase their inhibitory potency against target enzymes. Because Plevitrexed does not undergo this process, its intracellular retention is shorter compared to polyglutamatable inhibitors.[4] This was a deliberate design strategy to potentially reduce toxicities associated with prolonged drug retention in normal tissues.[1] The lack of polyglutamation means that the parent compound is the active inhibitor of TS.

Detailed studies on the broader metabolic pathways of Plevitrexed within cancer cells are not extensively reported in the available literature. Its primary mechanism is centered on the direct inhibition of its target enzyme.

Mechanisms of Resistance

While Plevitrexed was designed to overcome resistance due to deficient polyglutamation, cancer cells can develop resistance to its cytotoxic effects through other mechanisms, largely extrapolated from studies of other thymidylate synthase inhibitors:

-

Overexpression of Thymidylate Synthase: An increase in the cellular concentration of the target enzyme, TS, can effectively titrate out the inhibitor, requiring higher drug concentrations to achieve a cytotoxic effect.

-

Altered Drug Transport: Reduced expression or function of the reduced folate carrier (RFC) or the alpha-folate receptor (α-FR) can limit the intracellular accumulation of Plevitrexed, thereby diminishing its efficacy.

-

Mutations in Thymidylate Synthase: Alterations in the drug-binding site of TS could potentially reduce the binding affinity of Plevitrexed, leading to decreased inhibition.

Quantitative Data Summary

| Parameter | Value | Cell Line / Conditions | Reference |

| Ki (Thymidylate Synthase) | 0.44 nM | Not specified | [3] |

| IC50 (Cell Growth) | ~5-100 nM | Range for various human tumor cell lines | [4] |

| Ki (RFC Transport Inhibition) | ~1 µM | L1210 and W1L2 cells | [3] |

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound in cancer cells.

Caption: Generalized workflow for Ki determination.

Caption: Generalized workflow for IC50 determination.

Experimental Protocols

Determination of Ki for Thymidylate Synthase Inhibition (Generalized Protocol)

This protocol is based on a spectrophotometric assay that measures the rate of dihydrofolate production, which is coupled to the TS-catalyzed reaction.

Materials:

-

Purified recombinant human thymidylate synthase (TS)

-

This compound

-

Deoxyuridine monophosphate (dUMP)

-

N⁵,N¹⁰-Methylenetetrahydrofolate (mTHF) as the cofactor

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM 2-mercaptoethanol, 25 mM MgCl₂)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Preparation of Reagents: Prepare stock solutions of dUMP, mTHF, and this compound in appropriate solvents and dilute to working concentrations in the assay buffer.

-

Enzyme Reaction:

-

In a quartz cuvette, combine the assay buffer, a fixed concentration of TS, and varying concentrations of this compound.

-

Add a fixed, non-saturating concentration of dUMP.

-

Initiate the reaction by adding a saturating concentration of mTHF.

-

-

Data Acquisition: Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of dihydrofolate.

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Plot the reciprocal of the initial velocity versus the inhibitor concentration (Dixon plot) at different substrate concentrations.

-

Alternatively, use non-linear regression analysis of velocity versus substrate concentration data at different inhibitor concentrations to fit to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed-type inhibition).

-

The Ki is determined from these analyses.

-

Cell Growth Inhibition (IC50) Assay (Generalized MTT Protocol)

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis:

-

Normalize the absorbance values of the drug-treated wells to the vehicle control wells.

-

Plot the percentage of cell viability versus the logarithm of the drug concentration.

-

Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

-

Competitive Folate Receptor Binding Assay (Generalized Protocol)

This assay determines the ability of Plevitrexed to compete with a radiolabeled folate for binding to the folate receptor on cancer cells.

Materials:

-

Folate receptor-positive cancer cell line (e.g., KB, IGROV-1)

-

Folate-free cell culture medium

-

[³H]Folic acid (or another suitable radiolabeled folate)

-

Unlabeled this compound

-

Unlabeled folic acid (as a positive control)

-

Binding buffer (e.g., PBS with 1% BSA)

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Preparation: Culture folate receptor-positive cells to near confluency.

-

Competition Reaction:

-

Incubate the cells with a fixed, low concentration of [³H]folic acid and varying concentrations of unlabeled this compound or unlabeled folic acid.

-

Perform the incubation at 4°C to prevent internalization of the receptor-ligand complex.

-

-

Washing: After incubation, wash the cells extensively with ice-cold binding buffer to remove unbound radioligand.

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells (e.g., with a solution of NaOH).

-

Add the cell lysate to scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specifically bound [³H]folic acid as a function of the logarithm of the competitor concentration (this compound or folic acid).

-

Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled folate.

-

The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

References

- 1. ZD9331: discovery to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I trial of ZD9331, a water-soluble, nonpolyglutamatable, thymidylate synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacokinetic/pharmacodynamic study of ZD9331, a nonpolyglutamatable inhibitor of thymidylate synthase, in a murine model following two curative administration schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Nonpolyglutamatable antifolates as inhibitors of thymidylate synthase (TS) and potential antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Plevitrexed and its Inhibition of Thymidylate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thymidylate synthase (TS) inhibitor, (Rac)-Plevitrexed. It delves into the kinetics of its interaction with TS, detailed experimental protocols for its study, and the downstream cellular consequences of its inhibitory action. Plevitrexed, also known as ZD9331 and BGC9331, is a potent, orally active, non-polyglutamatable quinazoline (B50416) antifolate that has been investigated for its antineoplastic properties.[1][2][3]

Core Inhibition Kinetics of this compound

This compound is a racemic mixture, meaning it consists of an equal proportion of two enantiomers.[4][5] While the specific contributions of each enantiomer to the overall inhibitory activity have not been extensively detailed in publicly available literature, the racemate has been shown to be a potent inhibitor of thymidylate synthase. The primary mechanism of action of Plevitrexed is the direct inhibition of TS, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][6] Inhibition of TS leads to a depletion of dTMP pools, resulting in "thymineless death" in rapidly dividing cancer cells.[1]

The following table summarizes the known quantitative data for the inhibition of thymidylate synthase by this compound.

| Parameter | Value | Target | Notes |

| Ki | 0.44 nM | Isolated Thymidylate Synthase | The inhibition constant (Ki) reflects the intrinsic affinity of the inhibitor for the enzyme.[2] |

| IC50 | 1.4 nM | Isolated Thymidylate Synthase | The half-maximal inhibitory concentration (IC50) for the purified enzyme. |

| IC50 (cellular) | 1.3 µM | L1210 murine leukemia cells | The half-maximal inhibitory concentration in a cellular context, which can be influenced by factors such as cell uptake and metabolism. |

Experimental Protocols

In Vitro Thymidylate Synthase Activity Assay (Spectrophotometric)

This protocol is adapted from general spectrophotometric assays for TS activity and can be used to determine the inhibitory potential of this compound.[4]

Principle: The activity of thymidylate synthase is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH2H4folate) to dihydrofolate (DHF).

Materials:

-

Purified recombinant human thymidylate synthase (hTS)

-

This compound

-

dUMP (deoxyuridine monophosphate)

-

CH2H4folate (5,10-methylenetetrahydrofolate)

-

Assay Buffer: 120 mM Tris, 60 mM 2-(N-morpholino)ethanesulfonic acid, 60 mM acetic acid, pH 7.2[4]

-

UV/Vis Spectrophotometer with temperature control

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a known concentration of hTS (e.g., 40 nM), and dUMP (e.g., 100 µM).[4]

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the mixture for a defined period (e.g., 5 minutes) to allow for inhibitor binding.[4]

-

Initiate the enzymatic reaction by adding CH2H4folate (e.g., 150 µM).[4]

-

Immediately monitor the change in absorbance at 340 nm over a set time (e.g., 3 minutes) at a constant temperature (e.g., 22 °C).[4]

-

Calculate the rate of reaction from the linear portion of the absorbance curve.

-

Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration.

Cell Viability Assay

This protocol can be used to assess the cytotoxic effects of this compound on cancer cell lines.

Principle: Cell viability is measured using a colorimetric assay, such as the WST-8 assay, which quantifies the metabolic activity of living cells.

Materials:

-

Cancer cell line of interest (e.g., L1210)

-

This compound

-

Cell culture medium and supplements

-

96-well plates

-

WST-8 reagent

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Add the WST-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the cellular IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.

Signaling Pathways and Cellular Consequences

The inhibition of thymidylate synthase by this compound has profound effects on cellular processes, primarily due to the depletion of dTMP and the subsequent imbalance in the deoxynucleotide pool. This leads to replicative stress and the activation of DNA damage response pathways.

Downstream Signaling of Thymidylate Synthase Inhibition

Caption: Downstream effects of TS inhibition by this compound.

Inhibition of TS by this compound leads to a decrease in dTMP synthesis, resulting in reduced dTTP levels and an accumulation of dUMP.[7] This nucleotide imbalance causes replication stress, which in turn activates the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[8][9] Activated ATR then phosphorylates and activates downstream effectors, including the checkpoint kinase Chk1 and the tumor suppressor p53.[8][10] This signaling cascade ultimately leads to cell cycle arrest in the S-phase and the induction of apoptosis.[8]

Experimental Workflow: Assessing TS Inhibition In Vivo

The "flare" phenomenon observed with [18F]fluorothymidine (FLT)-positron emission tomography (PET) imaging provides a non-invasive method to assess the pharmacodynamic effects of TS inhibitors in vivo.

FLT-PET Imaging Workflow

Caption: Workflow for in vivo assessment of TS inhibition using FLT-PET.

Upon inhibition of de novo dTMP synthesis by Plevitrexed, cancer cells upregulate the salvage pathway for thymidine (B127349) synthesis to compensate. This results in a transient increase, or "flare," in the uptake of the thymidine analog FLT, which can be visualized and quantified by PET imaging.[11][12][13][14] This workflow allows for the early assessment of target engagement and the pharmacodynamic effects of the drug in a preclinical or clinical setting.

References

- 1. Pharmacokinetic/pharmacodynamic study of ZD9331, a nonpolyglutamatable inhibitor of thymidylate synthase, in a murine model following two curative administration schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ATR is not required for p53 activation but synergizes with p53 in the replication checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I trial of ZD9331, a nonpolyglutamatable thymidylate synthase inhibitor, given as a 5-day continuous infusion to patients with refractory solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A phase I and pharmacokinetic study of the nonpolyglutamatable thymidylate synthase inhibitor ZD9331 plus docetaxel in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Hypoxia Links ATR and p53 through Replication Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thymidylate synthase inhibitors as anticancer agents: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. A phase I trial of ZD9331, a water-soluble, nonpolyglutamatable, thymidylate synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Plevitrexed: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Plevitrexed , also known by its code names ZD9331 and BGC9331, is a potent, non-polyglutamatable quinazoline (B50416) antifolate inhibitor of thymidylate synthase (TS). Its racemic nature distinguishes it from the single enantiomer, Plevitrexed. This document provides an in-depth overview of the chemical structure and a detailed synthesis pathway for this compound, compiled from seminal literature in the field of medicinal chemistry.

Chemical Structure

This compound is chemically described as (2RS)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid. The molecule features a complex architecture, incorporating a quinazolinone core, a fluorinated benzoyl moiety, a propargyl group, and a tetrazolyl-containing amino acid side chain.

| Identifier | Value |

| IUPAC Name | (2RS)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid |

| Molecular Formula | C₂₆H₂₅FN₈O₄ |

| Molecular Weight | 532.53 g/mol |

| CAS Number | 153538-08-0 |

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the construction of the key quinazolinone intermediate followed by its coupling with the elaborate side chain. The pathway described herein is based on the synthetic strategy reported by Marsham et al. in the Journal of Medicinal Chemistry (1999).[1]

The overall synthesis can be conceptualized as the convergence of two main fragments: the 6-(bromomethyl)-2,7-dimethylquinazolin-4(3H)-one core and the (2RS)-2-((4-(prop-2-yn-1-ylamino)-2-fluorobenzoyl)amino)-4-(2H-tetrazol-5-yl)butanoic acid side chain.

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following sections detail the experimental procedures for the key steps in the synthesis of this compound.

Step 1: Synthesis of 2,6,7-Trimethyl-4H-3,1-benzoxazin-4-one

-

Reaction: N-Acetyl-4,5-dimethylanthranilic acid is cyclized using acetic anhydride.

-

Procedure: A mixture of N-acetyl-4,5-dimethylanthranilic acid and acetic anhydride is heated at reflux. The excess acetic anhydride is removed under reduced pressure to yield the benzoxazinone product.

Step 2: Synthesis of 2,6,7-Trimethylquinazolin-4(3H)-one

-

Reaction: The benzoxazinone from the previous step is treated with aqueous ammonia.

-

Procedure: The 2,6,7-trimethyl-4H-3,1-benzoxazin-4-one is suspended in a suitable solvent and treated with an excess of aqueous ammonia. The reaction mixture is stirred until completion, and the product is isolated by filtration.

Step 3: Protection of the Quinazolinone

-

Reaction: The quinazolinone is protected with a pivaloyloxymethyl (POM) group.

-

Procedure: To a solution of 2,6,7-trimethylquinazolin-4(3H)-one in a suitable aprotic solvent, a base (e.g., potassium carbonate) and pivaloyloxymethyl chloride are added. The reaction is stirred at room temperature until the starting material is consumed.

Step 4: Synthesis of 6-(Bromomethyl)-2,7-dimethylquinazolin-4(3H)-one

-

Reaction: The POM-protected quinazolinone undergoes regioselective bromination at the 6-methyl group using N-bromosuccinimide (NBS).

-

Procedure: The protected quinazolinone is dissolved in a non-polar solvent (e.g., carbon tetrachloride), and NBS and a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is heated under reflux with irradiation from a sun lamp to initiate the reaction. The product is then purified by chromatography.

Step 5: Condensation with the Side Chain Precursor

-

Reaction: The 6-(bromomethyl)quinazolinone is condensed with a suitable p-aminobenzoate derivative which already contains the propargyl group and the protected amino acid moiety.

-

Procedure: The bromomethyl derivative and the p-aminobenzoate precursor are dissolved in an aprotic solvent like dimethylformamide (DMF), and a base (e.g., potassium carbonate) is added. The reaction is stirred at room temperature to afford the tertiary amine product.

Step 6: Activation of the Carboxylic Acid

-

Reaction: The tert-butyl ester of the coupled product is cleaved, and the resulting carboxylic acid is activated as a pentafluorophenyl ester.

-

Procedure: The product from the previous step is treated with trifluoroacetic acid (TFA) to remove the tert-butyl protecting group. The resulting carboxylic acid is then reacted with pentafluorophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form the active ester.

Step 7: Final Coupling

-

Reaction: The activated ester is coupled with the racemic methyl ester of 2-amino-4-(2H-tetrazol-5-yl)butanoate.

-

Procedure: The pentafluorophenyl ester is reacted with (2RS)-methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) in an aprotic solvent.

Step 8: Deprotection

-

Reaction: The final step involves the basic hydrolysis of the methyl ester and the POM protecting group to yield this compound.

-

Procedure: The coupled product is treated with an aqueous base, such as lithium hydroxide (B78521) or sodium hydroxide, in a mixture of water and a miscible organic solvent (e.g., tetrahydrofuran (B95107) or methanol) to afford the final product, this compound. The product is then purified by appropriate methods, such as crystallization or chromatography.

Quantitative Data

The following table summarizes typical yields for key steps in the synthesis of related quinazoline antifolates, as reported in the literature. Specific yields for the synthesis of this compound may vary depending on the exact conditions and scale of the reaction.

| Reaction Step | Product | Reported Yield (%) |

| Bromination of protected quinazolinone | 6-(Bromomethyl)-quinazolinone derivative | ~70-80% |

| Condensation with p-aminobenzoate | Tertiary amine intermediate | ~60-75% |

| Final coupling and deprotection | Final antifolate product | ~40-60% (over two steps) |

Conclusion

The synthesis of this compound is a challenging but well-documented process that has been crucial for the development of this class of thymidylate synthase inhibitors. The detailed understanding of its chemical structure and synthetic pathway is essential for researchers and professionals involved in the discovery and development of novel anticancer agents. The provided methodologies and data serve as a valuable technical resource for the scientific community.

References

Stereoselective Activity of Plevitrexed: A Technical Analysis of the (2S)-Enantiomer as a Potent Thymidylate Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plevitrexed, also known as ZD9331 and BGC9331, is a potent, non-polyglutamatable quinazoline (B50416) antifolate inhibitor of thymidylate synthase (TS). As a critical enzyme in the de novo synthesis of pyrimidines, TS is a well-established target for cancer chemotherapy. The chemical structure of Plevitrexed, systematically named (2S)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid, indicates the presence of a chiral center at the alpha-carbon of the amino acid moiety. This technical guide provides an in-depth analysis of the stereoselective activity of Plevitrexed, focusing on the superior efficacy of the (2S)-enantiomer. While direct comparative studies on the racemic mixture versus individual stereoisomers are not extensively detailed in publicly available literature, the consistent designation of the active compound as the (2S)-isomer across chemical literature and supplier information strongly indicates its primary role in the observed biological activity.

Core Thesis: The Primacy of the (2S)-Stereoisomer

Quantitative Data Summary

The following table summarizes the known quantitative data for the active (2S)-stereoisomer of Plevitrexed.

| Parameter | Value | Target/Cell Line | Reference |

| Kᵢ for Thymidylate Synthase (TS) | 0.44 nM | Isolated Enzyme | [1] |

| Cellular IC₅₀ | Not Specified | Various Cancer Cell Lines | - |

Note: Specific IC₅₀ values for various cancer cell lines are mentioned in the literature but are not consistently reported in a comparative context with other stereoisomers. The potent Kᵢ value highlights the high affinity of the (2S)-isomer for its target enzyme.

Signaling Pathway and Mechanism of Action

Plevitrexed exerts its cytotoxic effects by inhibiting thymidylate synthase, a key enzyme in the DNA synthesis pathway. This inhibition leads to a depletion of deoxythymidine triphosphate (dTTP), one of the four essential precursors for DNA replication. The resulting imbalance in deoxynucleotide pools triggers "thymineless death," a form of apoptosis in rapidly dividing cancer cells.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of Plevitrexed are crucial for reproducible research. Below are generalized methodologies for key experiments.

Stereoselective Synthesis of (2S)-Plevitrexed

The synthesis of enantiomerically pure Plevitrexed typically involves the use of a chiral starting material or a chiral auxiliary to introduce the desired stereochemistry. A common approach involves the coupling of the quinazoline moiety with a chiral amino acid derivative.

Workflow for Stereoselective Synthesis:

Thymidylate Synthase (TS) Inhibition Assay

The inhibitory activity of Plevitrexed against TS is typically determined using a spectrophotometric assay that measures the conversion of dUMP to dTMP.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human thymidylate synthase is purified. A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), dithiothreitol (B142953) (DTT), and the cofactor 5,10-methylenetetrahydrofolate (CH₂H₄folate).

-

Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of (2S)-Plevitrexed for a defined period to allow for binding.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, deoxyuridine monophosphate (dUMP).

-

Measurement: The rate of the reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the oxidation of NADPH, a coupled enzyme substrate used to regenerate the tetrahydrofolate cofactor.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration, and the data are fitted to the Morrison equation for tight-binding inhibitors to determine the Kᵢ value.

Cell-Based Proliferation Assay

The cytotoxic effect of Plevitrexed on cancer cells is assessed using a cell proliferation assay, such as the MTT or SRB assay.

Protocol (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with a serial dilution of (2S)-Plevitrexed and incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are plotted against the drug concentration, and the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is calculated using a non-linear regression analysis.

Conclusion

References

(Rac)-Plevitrexed: A Technical Guide to its Effects on Purine and Pyrimidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Plevitrexed (also known as ZD9331) is a potent, orally active antifolate agent that has been investigated for its antineoplastic properties. As a quinazoline (B50416) derivative, its mechanism of action is centered on the disruption of nucleotide biosynthesis, a critical pathway for cellular proliferation. This technical guide provides an in-depth analysis of the effects of this compound on both purine (B94841) and pyrimidine (B1678525) synthesis, with a focus on its primary molecular target and a comparative lack of activity on other folate-dependent enzymes. This document includes quantitative data on enzyme inhibition, detailed experimental protocols for relevant assays, and visualizations of the pertinent biochemical pathways and experimental workflows.

Introduction to this compound

This compound is a racemic mixture of a non-polyglutamatable quinazoline antifolate. Unlike some other antifolates that require intracellular polyglutamylation for retention and full activity, this compound's design allows for potent inhibition in its parent form. It is transported into cells via the reduced folate carrier (RFC) and the alpha-folate receptor (α-FR), the latter being overexpressed in a variety of tumors, offering a degree of tumor selectivity. The primary mechanism of action of this compound is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidines.

Effects on Pyrimidine Synthesis

The primary and most significant pharmacological effect of this compound is the potent and specific inhibition of thymidylate synthase (TS).

Mechanism of Action: Inhibition of Thymidylate Synthase

Thymidylate synthase (TS; EC 2.1.1.45) catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate (CH₂H₄F) as a methyl donor. This reaction is the sole de novo source of dTMP, an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), a building block of DNA. By inhibiting TS, this compound leads to a depletion of the intracellular dTMP and dTTP pools, which in turn inhibits DNA synthesis and repair, ultimately leading to megaloblastic cell death.

Quantitative Data: Inhibition of Thymidylate Synthase

This compound is a highly potent inhibitor of thymidylate synthase. The following table summarizes the key quantitative metrics of its inhibitory activity.

| Parameter | Value | Cell Line/Enzyme Source | Reference |

| Ki | 0.44 nM | Not specified | [1] |

| IC₅₀ | 1.4 nM | Isolated TS from L1210 cells | [1] |

| Cellular Growth Inhibition IC₅₀ | 0.024 µM | Murine leukemia L1210 cells | [1] |

Experimental Protocol: Thymidylate Synthase Inhibition Assay (Tritium Release Assay)

This protocol describes a method for determining the in situ activity of thymidylate synthase in intact cells and its inhibition by this compound. The assay measures the release of tritium (B154650) (³H) from [5-³H]deoxyuridine into the aqueous environment, which is a direct consequence of the TS-catalyzed conversion of dUMP to dTMP.

Materials:

-

Cell culture medium (e.g., RPMI 1640) with 10% fetal bovine serum

-

This compound

-

[5-³H]deoxyuridine (³H-dUrd)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Activated charcoal

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Cell Culture and Treatment: Seed cells (e.g., L1210) in 6-well plates at a density of 1 x 10⁶ cells/well and incubate for 24 hours. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 4 hours).

-

Labeling: Add [5-³H]deoxyuridine to each well to a final concentration of 1 µCi/mL and incubate for 1 hour at 37°C.

-

Reaction Termination: Terminate the reaction by adding an equal volume of 10% TCA.

-

Separation of ³H₂O:

-

Centrifuge the cell suspension to pellet the precipitated macromolecules.

-

To the supernatant, add an equal volume of a 5% activated charcoal slurry in water to bind unreacted ³H-dUrd and its phosphorylated derivatives.

-

Vortex and incubate on ice for 30 minutes.

-

Centrifuge to pellet the charcoal.

-

-

Quantification:

-

Transfer an aliquot of the supernatant (containing ³H₂O) to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis: The amount of tritium released is proportional to the TS activity. Calculate the percent inhibition for each concentration of this compound relative to the untreated control.

Visualization of Pyrimidine Synthesis Inhibition

Caption: Inhibition of Thymidylate Synthase by this compound.

Effects on Purine Synthesis

In contrast to its potent inhibition of pyrimidine synthesis, this compound does not have a significant direct inhibitory effect on the key enzymes of the de novo purine synthesis pathway. This distinguishes it from multi-targeted antifolates such as pemetrexed.

Key Enzymes in De Novo Purine Synthesis

The two key folate-dependent enzymes in the de novo purine synthesis pathway are:

-

Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT; EC 2.1.2.2): Catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR).

-

Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT; EC 2.1.2.3): Catalyzes the formylation of aminoimidazole carboxamide ribonucleotide (AICAR) to formylaminoimidazole carboxamide ribonucleotide (FAICAR).

Quantitative Data: Inhibition of Purine Synthesis Enzymes

There is a lack of evidence in the published literature to suggest that this compound is a direct inhibitor of GARFT or AICARFT at clinically relevant concentrations.

| Enzyme | IC₅₀ / Ki | Reference |

| GARFT | Data not available | - |

| AICARFT | Data not available | - |

Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay (Adaptable for GARFT/AICARFT)

This protocol provides a general framework for a spectrophotometric enzyme inhibition assay that can be adapted to measure the activity of GARFT or AICARFT. The specific substrates, coupling enzymes, and wavelengths will vary depending on the target enzyme.

Principle: The activity of the target enzyme is coupled to a reaction that produces a change in absorbance at a specific wavelength.

Materials:

-

Purified recombinant human GARFT or AICARFT

-

Substrates for the specific enzyme (e.g., GAR or AICAR, and a folate co-substrate)

-

Coupling enzyme(s) and their substrates (if necessary)

-

Assay buffer (e.g., Tris-HCl with appropriate cofactors)

-

This compound

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, substrates (excluding one to start the reaction), and varying concentrations of this compound.

-

Enzyme Addition: Add the purified enzyme (GARFT or AICARFT) to each well.

-

Reaction Initiation: Initiate the reaction by adding the final substrate.

-

Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer and measure the change in absorbance over time at the appropriate wavelength.

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualization of the Purine Synthesis Pathway

Caption: this compound does not significantly inhibit GARFT or AICARFT.

Cellular Uptake and Effects on Intracellular Nucleotide Pools

The pharmacological activity of this compound is dependent on its transport into the cell and its subsequent impact on the balance of intracellular nucleotides.

Cellular Uptake

This compound enters cells through two primary mechanisms:

-

Reduced Folate Carrier (RFC): A ubiquitously expressed transporter for reduced folates.

-

α-Folate Receptor (α-FR): A high-affinity receptor that is often overexpressed on the surface of various cancer cells.

Impact on Nucleotide Pools

The inhibition of thymidylate synthase by this compound is expected to cause the following changes in intracellular nucleotide concentrations:

-

Decrease in dTMP and dTTP: Due to the direct blockage of their de novo synthesis.

-

Increase in dUMP: As its conversion to dTMP is inhibited, dUMP is expected to accumulate.

-

No Direct Effect on Purine Nucleotides: As this compound does not significantly inhibit GARFT or AICARFT, it is not expected to directly alter the pools of purine nucleotides (e.g., AMP, GMP).

Experimental Protocol: Analysis of Intracellular Nucleotide Pools by HPLC

This protocol outlines a method for the extraction and quantification of intracellular nucleotides from cell cultures treated with this compound.

Materials:

-

Cell culture medium

-

This compound

-

Ice-cold 0.6 M Trichloroacetic acid (TCA)

-

1,1,2-Trichlorotrifluoroethane/Tri-n-octylamine (3:1, v/v)

-

HPLC system with a UV detector

-

Anion-exchange or reverse-phase ion-pairing HPLC column

-

Nucleotide standards (dUMP, dTMP, dTTP, etc.)

Procedure:

-

Cell Culture and Treatment: Culture cells to mid-log phase and treat with this compound for the desired duration.

-

Extraction:

-

Rapidly harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Extract the nucleotides by adding a known volume of ice-cold 0.6 M TCA.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge to pellet the precipitate.

-

-

Neutralization:

-

Transfer the supernatant to a new tube.

-

Add a volume of 1,1,2-trichlorotrifluoroethane/tri-n-octylamine to neutralize and remove the TCA.

-

Vortex vigorously and centrifuge to separate the phases.

-

-

HPLC Analysis:

-

Collect the aqueous (upper) phase containing the nucleotides.

-

Inject a known volume onto the HPLC column.

-

Separate the nucleotides using a suitable gradient elution program.

-

Detect the nucleotides by their UV absorbance at 254 nm.

-

-

Quantification: Identify and quantify the individual nucleotides by comparing their retention times and peak areas to those of known standards.

Visualization of Cellular Uptake and Metabolic Consequences

Caption: Cellular uptake and metabolic consequences of TS inhibition.

Summary and Conclusion

This compound is a highly potent and specific inhibitor of thymidylate synthase, a critical enzyme in the de novo pyrimidine synthesis pathway. Its primary mechanism of action involves the depletion of dTMP and dTTP, leading to the inhibition of DNA synthesis and subsequent cell death. In contrast to multi-targeted antifolates, this compound does not exhibit significant inhibitory activity against the key folate-dependent enzymes of the purine synthesis pathway, GARFT and AICARFT. This specificity makes this compound a valuable tool for studying the effects of targeted pyrimidine synthesis inhibition and a potential therapeutic agent with a distinct pharmacological profile. The experimental protocols provided in this guide offer a framework for the further investigation of this compound and other antifolates in a research and drug development setting.

References

The Discovery and Development of Plevitrexed (ZD 9331): A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Plevitrexed, also known as ZD 9331, is a rationally designed, second-generation, non-polyglutamatable quinazoline-based antifolate inhibitor of thymidylate synthase (TS).[1] Thymidylate synthase is a critical enzyme in the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor for DNA synthesis.[2] Consequently, TS has long been a key target for cancer chemotherapy.[2] ZD 9331 was developed to overcome the limitations of earlier folate-based TS inhibitors, such as raltitrexed (B1684501) (Tomudex®), particularly the development of resistance due to decreased polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS).[1] This document provides a comprehensive technical overview of the discovery, development, mechanism of action, and clinical evaluation of ZD 9331.

Rationale for Development and Mechanism of Action

The development of ZD 9331 was driven by the need to create a TS inhibitor with a broader spectrum of activity and a more favorable resistance profile compared to its predecessors.[1] Unlike first-generation inhibitors, ZD 9331 does not require intracellular polyglutamation to be retained within the cell and exert its cytotoxic effects.[1] This is a significant advantage, as downregulation of FPGS is a known mechanism of resistance to polyglutamatable TS inhibitors.[1]

ZD 9331 is transported into tumor cells via the reduced folate carrier (RFC) and the alpha-folate receptor (α-FR), the latter of which is often overexpressed in certain cancers, including ovarian cancer.[1] Once inside the cell, ZD 9331 directly and potently inhibits thymidylate synthase, leading to a depletion of the dTMP pool. This, in turn, disrupts DNA synthesis and repair, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells. The inhibition of TS leads to an accumulation of 2'-deoxyuridine-5'-monophosphate (dUMP) and a measurable increase in plasma deoxyuridine, which has been used as a pharmacodynamic marker of TS inhibition in clinical trials.[3]

Preclinical Development

In Vitro Studies

ZD 9331 demonstrated potent inhibitory activity against TS with a Ki value of 0.44 nM. Preclinical studies in various human tumor cell lines, including ovarian and colon cancer, showed that ZD 9331 could overcome resistance to raltitrexed in cell lines with low expression of FPGS.

In Vivo Studies

In vivo studies in murine lymphoma models (L5178Y) demonstrated that ZD 9331 had curative antitumor activity.[4] These studies also established a relationship between the pharmacokinetic profile of ZD 9331 and its pharmacodynamic effects, showing that antitumor activity was dependent on achieving adequate drug concentrations to deplete tumor dTTP pools for a sufficient duration.[4]

Table 1: Preclinical Pharmacokinetic Parameters of ZD 9331 in a Murine Lymphoma Model [4]

| Administration Route | Dose | Terminal Elimination Half-life (Plasma) | Key Findings |

| Single i.p. bolus | 50 mg/kg | 4-6 hours | Rapid elimination from plasma and tissues. |

| 24-h s.c. infusion | 3 mg/kg | ~3.5 hours | Slower elimination from the tumor at later time points. |

Clinical Development

ZD 9331 has been evaluated in a number of Phase I and Phase II clinical trials across a range of solid tumors, both as a monotherapy and in combination with other chemotherapeutic agents.

Phase I Clinical Trials

Several Phase I studies were conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of ZD 9331 administered via different schedules.

Table 2: Summary of Phase I Clinical Trial Results for ZD 9331

| Study Design | Patient Population | Dosing Regimen | MTD | DLTs | Pharmacokinetic Highlights | Efficacy |

| 30-min i.v. infusion on days 1 and 8 of a 21-day cycle[3] | 71 patients with refractory solid malignancies | Dose escalation from 4.8 mg/m²/day | 130 mg/m² | Thrombocytopenia, neutropenia, diarrhea, rash | Slow, dose-dependent, and nonlinear plasma clearance. | 37% of patients had stable disease. |

| 5-day continuous i.v. infusion every 3 weeks[1] | 45 patients with refractory solid malignancies | Dose escalation from 0.125 mg/m²/day | 6 mg/m²/day | Thrombocytopenia | Dose-dependent clearance, predominantly renal. | 2 partial responses (breast, ovarian), 10 stable disease. |

| Daily oral administration for 28 days, followed by a 2-week rest[5] | 55 patients with refractory solid tumors | Dose escalation | 3 mg/day | Thrombocytopenia, neutropenia | Apparent oral clearance of 11.6 +/- 6.3 mL/min. | Not specified in the abstract. |

| Oral administration once or twice daily for 5, 7, or 10 days every 21 days[6] | 42 patients with advanced solid tumors | Dose escalation from 2.5 to 40 mg | 20 mg once daily for 5 days | Myelosuppression, skin rash | Less than proportional increase in AUC with dose escalation. | 1 partial response in a patient with gastric cancer. |

Experimental Protocols

Phase I Dose-Escalation Study (Intravenous Infusion) [3]

-

Patient Population: Patients with histologically or cytologically confirmed solid malignancies refractory to standard therapies.

-

Study Design: A dose-escalation study where cohorts of patients received escalating doses of ZD 9331.

-

Dosing Regimen: ZD 9331 was administered as a 30-minute intravenous infusion on days 1 and 8 of a 21-day cycle.

-

Pharmacokinetic Analysis: Plasma samples were collected at multiple time points after ZD 9331 administration. Drug concentrations were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[6][7]

-

Pharmacodynamic Analysis: Plasma deoxyuridine levels were measured as a surrogate marker for TS inhibition.[3]

-

Toxicity Assessment: Patients were monitored for adverse events, which were graded according to standard toxicity criteria. DLTs were defined based on the severity and duration of these events.

Combination Therapies

ZD 9331 has also been evaluated in combination with other cytotoxic agents, such as docetaxel (B913). A Phase I study of ZD 9331 in combination with docetaxel found the regimen to be feasible and well-tolerated, with neutropenia being the principal toxicity.[8] The pharmacokinetic profiles of both drugs were not significantly altered when administered in combination, suggesting a lack of major drug-drug interactions.[8]

Structure-Activity Relationship of Quinazoline (B50416) Antifolates

The development of ZD 9331 is rooted in the extensive structure-activity relationship (SAR) studies of quinazoline antifolates as TS inhibitors. Key structural features that influence the potency and selectivity of these compounds have been identified through molecular docking studies and chemical synthesis of various analogues.[9][10] The quinazoline ring system is a critical scaffold that mimics the pteridine (B1203161) ring of the natural folate substrate, allowing it to bind to the active site of TS.[9] Modifications to the substituents on the quinazoline ring and the glutamate (B1630785) side chain have been extensively explored to optimize TS inhibition, cellular uptake, and to circumvent resistance mechanisms like polyglutamation.[10][11] For instance, the replacement of the glutamate moiety in ZD 9331 was a key design feature to prevent polyglutamation.[1]

Conclusion

Plevitrexed (ZD 9331) represents a significant advancement in the development of thymidylate synthase inhibitors. Its rational design to circumvent the requirement for polyglutamation offered a promising strategy to overcome a key mechanism of resistance to earlier antifolate drugs. Preclinical and clinical studies have demonstrated its potent anti-tumor activity and have well-characterized its pharmacokinetic and toxicity profiles. While it has shown activity in several solid tumors, particularly in platinum-refractory ovarian cancer, its overall clinical development has been met with challenges. Nevertheless, the story of ZD 9331 provides valuable insights into the principles of rational drug design and the complexities of developing targeted cancer therapies. Further research into patient selection biomarkers, such as folate receptor expression, may yet define a specific niche for this class of compounds in oncology.

References

- 1. Phase I trial of ZD9331, a nonpolyglutamatable thymidylate synthase inhibitor, given as a 5-day continuous infusion to patients with refractory solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thymidylate synthase inhibitors as anticancer agents: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase I trial of ZD9331, a water-soluble, nonpolyglutamatable, thymidylate synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic/pharmacodynamic study of ZD9331, a nonpolyglutamatable inhibitor of thymidylate synthase, in a murine model following two curative administration schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phase I and pharmacologic study of oral ZD9331, a novel nonpolyglutamated thymidylate synthase inhibitor, in adult patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of impaired renal function on the pharmacokinetics and toxicity of i.v. ZD9331, a novel non-polyglutamated thymidylate synthase inhibitor, in adult patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A phase I and pharmacokinetic study of the nonpolyglutamatable thymidylate synthase inhibitor ZD9331 plus docetaxel in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinazoline antifolates inhibiting thymidylate synthase: variation of the amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinazoline antifolates inhibiting thymidylate synthase: 4-thio-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Plevitrexed: A Potent Tool for Interrogating the Folate Pathway

(Rac)-Plevitrexed , the racemic form of the potent thymidylate synthase (TS) inhibitor Plevitrexed (also known as ZD9331), serves as a valuable tool compound for researchers investigating the intricacies of the folate pathway and its role in cellular proliferation and cancer biology. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in folate pathway research, aimed at scientists in both academic and drug development settings.

Introduction to this compound

This compound is a quinazoline (B50416) antifolate that exhibits potent inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. By disrupting this pathway, this compound effectively halts cell division, making it a subject of interest in oncology research. Its cellular uptake is mediated by both the reduced folate carrier (RFC) and the alpha-folate receptor (α-FR), offering multiple avenues for cellular entry and allowing for the study of these transport mechanisms.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the potent inhibition of thymidylate synthase. The compound acts as a competitive inhibitor with respect to the folate co-substrate, 5,10-methylenetetrahydrofolate, binding to the enzyme's active site and preventing the conversion of deoxyuridine monophosphate (dUMP) to dTMP. This leads to a depletion of the cellular dTMP pool, disrupting DNA synthesis and repair, and ultimately inducing apoptosis in rapidly proliferating cells.

Cellular Uptake Mechanisms

The efficacy of this compound as a research tool is enhanced by its ability to enter cells through two distinct folate transport systems: the ubiquitously expressed reduced folate carrier (RFC) and the often tumor-overexpressed alpha-folate receptor (α-FR). This dual-uptake mechanism allows for the investigation of antifolate transport in a variety of cellular contexts.

Quantitative Data

The following tables summarize the key quantitative parameters of Plevitrexed, the active component of the racemic mixture, providing a basis for experimental design.

| Parameter | Target | Value | Reference |

| Ki | Thymidylate Synthase | 0.44 nM | [1] |

| Ki | [3H]-Methotrexate Transport Inhibition (L1210 & W1L2 cells) | ~1 µM | [1] |

| Cell Line | Assay Type | IC50 | Reference |

| L1210 (murine leukemia) | Cell Growth Inhibition | 1.3 µM | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a research tool.

Thymidylate Synthase Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of thymidylate synthase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF).

Materials:

-

Recombinant human thymidylate synthase

-

This compound

-

dUMP (deoxyuridine monophosphate)

-

CH2THF (5,10-methylenetetrahydrofolate)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM β-mercaptoethanol

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO and create a serial dilution in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 10 µL of various concentrations of this compound or vehicle control (DMSO in assay buffer), and 10 µL of recombinant human thymidylate synthase.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a 30 µL mixture of dUMP (final concentration, 100 µM) and CH2THF (final concentration, 100 µM).

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a spectrophotometer.

-

Calculate the initial reaction velocity (V0) for each inhibitor concentration.

-

Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of this compound by measuring the metabolic activity of cells.

Materials:

-

Cancer cell line of interest (e.g., L1210, HeLa, HCT-15)

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well tissue culture plates

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle-treated and untreated control wells.

-

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of solubilization solution to each well and gently shake the plate to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot against the logarithm of the drug concentration to determine the IC50 value.

Reduced Folate Carrier (RFC) Binding Assay (Competitive)

This assay determines the binding affinity of this compound to RFC by measuring its ability to compete with a radiolabeled ligand, such as [3H]-methotrexate.

Materials:

-

Cells or membrane preparations expressing RFC

-

This compound

-

[3H]-methotrexate

-

Binding Buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

-

Wash Buffer: Ice-cold HBSS

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of unlabeled this compound in binding buffer.

-

In microcentrifuge tubes, combine cell membranes (e.g., 50-100 µg of protein), the unlabeled this compound dilutions, and a fixed concentration of [3H]-methotrexate (typically at or below its Kd).

-

Incubate the mixture at 37°C for a predetermined time to reach binding equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus and wash immediately with ice-cold wash buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a saturating concentration of a known RFC ligand (e.g., unlabeled methotrexate).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding versus the logarithm of the this compound concentration to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a powerful and versatile tool for researchers studying the folate pathway. Its potent inhibition of thymidylate synthase and its utilization of multiple cellular uptake mechanisms make it an ideal compound for investigating antifolate resistance, transport kinetics, and the downstream effects of TS inhibition. The protocols and data presented in this guide provide a solid foundation for the effective application of this compound in advancing our understanding of folate metabolism and its role in disease.

References

Investigating the Downstream Effects of TS Inhibition by (Rac)-Plevitrexed: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream cellular and molecular effects following the inhibition of thymidylate synthase (TS) by the non-polyglutamatable antifolate, (Rac)-Plevitrexed (also known as ZD9331 and BGC9331). This compound is a potent and specific inhibitor of TS, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][2] Inhibition of TS leads to the depletion of dTTP pools, resulting in what is termed "thymineless death," a state characterized by DNA damage, cell cycle arrest, and ultimately, apoptosis.[3] This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies for assessing the downstream effects, and visualizes the involved cellular pathways.

Mechanism of Action of this compound

This compound is a third-generation quinazoline-based folate analogue designed to overcome certain resistance mechanisms associated with earlier TS inhibitors.[2] Its primary mechanism of action involves the following steps:

-

Cellular Uptake: this compound enters cells primarily through the reduced folate carrier (RFC), a ubiquitously expressed transport system. It is also a substrate for the alpha-folate receptor (α-FR), which is overexpressed in some tumors, including ovarian cancer.[4]

-

TS Inhibition: Once inside the cell, this compound directly and potently binds to the folate binding site of thymidylate synthase, inhibiting its catalytic function. It has a Ki (inhibition constant) for TS of approximately 0.4 nM.[1]

-

Non-Polyglutamatable Nature: Unlike some other antifolates such as raltitrexed (B1684501) and pemetrexed, this compound is not a substrate for folylpolyglutamate synthetase (FPGS).[1] This means it is not retained within the cell through the addition of glutamate (B1630785) residues, a property that may alter its toxicity profile and resistance mechanisms.[2]

-

Induction of "Thymineless Death": The inhibition of TS blocks the conversion of deoxyuridine monophosphate (dUMP) to dTMP. This leads to a depletion of the intracellular pool of deoxythymidine triphosphate (dTTP), a necessary building block for DNA synthesis. The resulting imbalance in deoxynucleotide (dNTP) pools and the accumulation of dUMP can lead to misincorporation of uracil (B121893) into DNA, triggering DNA damage responses, cell cycle arrest, and apoptosis.[3]

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the in vitro and in vivo activity of this compound.

| Parameter | Value | Cell Line / Model | Reference |

| TS Inhibition (Ki) | ~0.4 nM | Enzyme Assay | [1] |

| In Vitro Growth Inhibition (IC50) | 7 nM | W1L2 (Human Lymphoblastoid) | [1] |

| ~5 - 100 nM | Range for various human tumor cell lines | ||

| In Vivo Efficacy | ~3 mg/kg | L5178Y murine lymphoma (24-h continuous infusion) | [1] |

| 25-50 mg/kg | L5178Y murine lymphoma (single i.p. or i.v. injection) | [1] |

Further detailed quantitative data on the percentage of cells undergoing apoptosis or specific cell cycle phase arrest following this compound treatment in various cell lines were not available in the reviewed literature. Such studies are typically conducted to fully characterize the downstream effects of a cytotoxic agent.

Experimental Protocols

This section details the methodologies for key experiments used to investigate the downstream effects of TS inhibition by this compound.

Thymidylate Synthase (TS) Activity Assay

Purpose: To measure the enzymatic activity of TS in cell lysates and assess the inhibitory potency of this compound.

Methodology: Spectrophotometric Assay

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA) and lyse by sonication or freeze-thaw cycles.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the cytosolic proteins, including TS. Determine the protein concentration using a standard method like the Bradford assay.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), dithiothreitol (B142953) (DTT), EDTA, magnesium chloride, sodium fluoride, and the TS substrate, deoxyuridine monophosphate (dUMP).

-

Add the cell lysate to the reaction mixture.

-

To measure inhibition, pre-incubate the lysate with varying concentrations of this compound before initiating the reaction.

-

Initiate the reaction by adding the cofactor 5,10-methylenetetrahydrofolate (CH2THF).

-

The conversion of dUMP to dTMP is coupled to the oxidation of CH2THF to dihydrofolate (DHF).

-

-

Data Acquisition:

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of DHF, using a spectrophotometer.

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

-

TS activity is expressed as nmol of DHF formed per minute per mg of protein.

-

For inhibition studies, plot the reaction rate against the inhibitor concentration to determine the IC50 value.

-

Cell Cycle Analysis

Purpose: To determine the effect of this compound on cell cycle progression and identify any phase-specific arrest.

Methodology: Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment and Harvesting:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for desired time points (e.g., 24, 48, 72 hours).

-

Harvest both adherent and floating cells. Wash the cells with PBS.

-

-

Cell Fixation and Staining:

-

Fix the cells by resuspending them in ice-cold 70% ethanol (B145695) and incubating for at least 30 minutes at 4°C. This permeabilizes the cells.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a fluorescent intercalating agent that binds to DNA, and RNase A to prevent staining of double-stranded RNA.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content of the cells.

-

Gate the cell population to exclude debris and aggregates.

-

Generate a histogram of DNA content. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N.

-

Quantify the percentage of cells in each phase of the cell cycle using cell cycle analysis software (e.g., ModFit LT, FlowJo). A study on a similar TS inhibitor, ZD1694, showed a synchronization of cells at the G1/S interface followed by entry into S phase.[5]

-

Apoptosis Assay

Purpose: To quantify the induction of apoptosis by this compound.

Methodology: Annexin V/PI Staining and Flow Cytometry

-

Cell Treatment and Harvesting:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells.

-

-

Cell Staining:

-

Wash the cells with cold PBS and then resuspend them in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V to the cell suspension. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add propidium iodide (PI) to the cell suspension just before analysis. PI is a membrane-impermeable dye that can only enter cells with compromised membranes, a feature of late apoptotic or necrotic cells.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Four cell populations can be distinguished:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows related to the action of this compound.

Caption: Mechanism of this compound cellular uptake and TS inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thymidylate synthase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 5. Cell cycle effects of antifolate antimetabolites: implications for cytotoxicity and cytostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of (Rac)-Plevitrexed in Human Plasma using High-Performance Liquid Chromatography

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (Rac)-Plevitrexed in human plasma. Plevitrexed is a potent thymidylate synthase (TS) inhibitor investigated for its potential in cancer therapy.[1][2][3] This method is crucial for pharmacokinetic and toxicokinetic studies in drug development. The protocol outlines procedures for plasma sample preparation, chromatographic separation, and method validation.

Introduction

This compound is the racemic mixture of Plevitrexed, an antifolate agent that targets thymidylate synthase, a critical enzyme in the DNA synthesis pathway.[1][2][3] Accurate quantification of this compound in biological matrices like plasma is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. This HPLC method provides a robust platform for researchers and drug development professionals to perform such bioanalytical studies. The methodology is based on established principles for the analysis of similar antifolate drugs, such as Pemetrexed.[4][5][6][7]

Principle